molecular formula C12H18O B13709931 Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- CAS No. 68856-26-8

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-

Cat. No.: B13709931
CAS No.: 68856-26-8
M. Wt: 178.27 g/mol
InChI Key: FOMVFPYJDBUIFD-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-: is an organic compound with the molecular formula C12H18O . It is also known by other names such as tert-Butyl phenyl ether and tert-Butoxybenzene . This compound is characterized by the presence of a benzene ring substituted with a tert-butyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common catalysts used include sulfuric acid or hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- can undergo oxidation reactions to form corresponding phenols and ketones.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like (chlorine, bromine) and (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phenols, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic ethers on biological systems. It is also investigated for its potential pharmacological properties.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence its binding affinity and reactivity. The pathways involved include oxidative metabolism and conjugation reactions .

Comparison with Similar Compounds

  • tert-Butylbenzene
  • tert-Butyl phenyl ether
  • tert-Butoxybenzene

Comparison: Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- is unique due to the presence of both tert-butyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds .

Properties

CAS No.

68856-26-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8H,1-5H3

InChI Key

FOMVFPYJDBUIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)(C)C)C

Origin of Product

United States

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